Nilvadipine-d4

Description

Structure

3D Structure

Properties

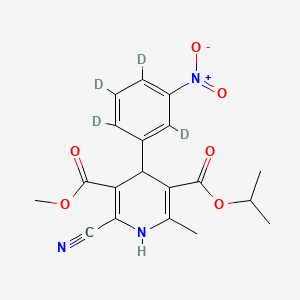

Molecular Formula |

C19H19N3O6 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(2,3,4,6-tetradeuterio-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3/i5D,6D,7D,8D |

InChI Key |

FAIIFDPAEUKBEP-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C2C(=C(NC(=C2C(=O)OC)C#N)C)C(=O)OC(C)C)[2H] |

Canonical SMILES |

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Nilvadipine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nilvadipine-d4, a deuterated analog of the calcium channel blocker Nilvadipine. This document outlines its chemical properties, and applications, particularly its use as an internal standard in quantitative analyses. Detailed experimental protocols for its use in bioanalytical methods are also presented.

Introduction to Nilvadipine and its Deuterated Analog

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] By inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, it induces vasodilation, leading to a reduction in blood pressure.[2][3] Beyond its cardiovascular applications, Nilvadipine has been investigated for its potential neuroprotective effects, including in the context of Alzheimer's disease.[3][4]

In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the target analyte using mass spectrometry. This compound is the deuterated form of Nilvadipine, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Nilvadipine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. This property makes this compound an ideal internal standard for the quantitative analysis of Nilvadipine in biological matrices.[5][6]

Chemical Structure and Properties

The core chemical structure of Nilvadipine consists of a dihydropyridine ring with several functional group substitutions. The "-d4" designation in this compound signifies the presence of four deuterium atoms.

Chemical Structure of Nilvadipine:

-

IUPAC Name: 3-Methyl 5-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]

-

SMILES: CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)--INVALID-LINK--[O-])C(=O)OC(C)C[5]

While the precise location of the deuterium atoms in commercially available this compound standards may vary, they are typically placed on metabolically stable positions. A plausible structure for this compound involves deuteration of the methoxy group and a methyl group.

Quantitative Data

The key quantitative properties of Nilvadipine and this compound are summarized in the table below for easy comparison.

| Property | Nilvadipine | This compound |

| Molecular Formula | C₁₉H₁₉N₃O₆ | C₁₉H₁₅D₄N₃O₆[7] |

| Molecular Weight | 385.38 g/mol [7] | 389.40 g/mol [7] |

| CAS Number | 75530-68-6 | Not available |

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Nilvadipine in biological samples, such as human plasma. Below are detailed methodologies adapted from published research.[5][6]

Quantification of Nilvadipine in Human Plasma by GC-MS

This method describes the determination of Nilvadipine in human plasma using a deuterated analog as an internal standard with gas chromatography-mass spectrometry (GC-MS).[5]

4.1.1. Sample Preparation and Extraction

-

To 1 mL of human plasma, add a known amount of this compound solution (internal standard).

-

Alkalinize the plasma sample to a pH of 9.

-

Perform a liquid-liquid extraction using a mixture of benzene and n-hexane (1:1 v/v).

-

Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing Nilvadipine and this compound.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

4.1.2. GC-MS Analysis

-

Gas Chromatograph: A fused-silica capillary column is used for separation.

-

Ionization Mode: Negative-ion chemical ionization (NICI) is employed.

-

Reagent Gas: Methane is used as the reagent gas.

-

Mass Spectrometer: The instrument is set to monitor the negative molecular ions of both Nilvadipine and the this compound internal standard.

-

Quantification: The concentration of Nilvadipine in the plasma sample is determined by comparing the peak area ratio of Nilvadipine to that of this compound against a standard calibration curve. This method has a reported quantitation limit of 0.01 ng/mL in a 1 mL plasma sample.[5]

Stereoselective Quantification of Nilvadipine Enantiomers in Human Plasma by HPLC and GC-MS

This protocol details a stereoselective method for determining the concentrations of the (+) and (-) enantiomers of Nilvadipine in human plasma, again using a deuterated analog as the internal standard.[6]

4.2.1. Sample Preparation and Extraction

-

Add the deuterated analog of racemic Nilvadipine as an internal standard to the plasma sample.

-

Perform a liquid-liquid extraction with an n-hexane:ethyl acetate (92.5:7.5 v/v) mixture under alkaline conditions.

-

Separate the organic layer and evaporate it to dryness.

4.2.2. Chiral Separation by HPLC

-

Reconstitute the residue in a suitable mobile phase.

-

Inject the sample onto a chiral stationary-phase column (e.g., Chiralpak OT(+)) for high-performance liquid chromatography (HPLC).

-

Collect the fractions containing the separated (+) and (-) enantiomers.

4.2.3. GC-MS Analysis

-

Analyze each collected enantiomer fraction by fused-silica capillary column GC with electron capture negative ion chemical ionization MS.

-

Monitor the molecular anions of the Nilvadipine enantiomer and the internal standard.

-

Construct calibration curves for each enantiomer over a concentration range of 0.025 to 10 ng/mL to determine their respective concentrations in the original plasma sample.[6]

Visualizations

Relationship between Nilvadipine and this compound

Caption: Logical relationship between Nilvadipine and its deuterated analog, this compound.

Experimental Workflow for Bioanalysis

Caption: A generalized experimental workflow for the quantification of Nilvadipine in plasma.

References

- 1. Studies on nilvadipine. IV. Synthesis of deuteriated and optically active isopropyl 2-cyano-3-methoxycarbonyl-4-(3-nitrophenyl)-6-methyl-1,4- dihydropyridine-5-carboxylate (nilvadipine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. European multicentre double-blind placebo-controlled trial of Nilvadipine in mild-to-moderate Alzheimer's disease—the substudy protocols: NILVAD frailty; NILVAD blood and genetic biomarkers; NILVAD cerebrospinal fluid biomarkers; NILVAD cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. European multicentre double-blind placebo-controlled trial of Nilvadipine in mild-to-moderate Alzheimer's disease-the substudy protocols: NILVAD frailty; NILVAD blood and genetic biomarkers; NILVAD cerebrospinal fluid biomarkers; NILVAD cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases | TREA [trea.com]

- 5. Determination of nilvadipine in human plasma by capillary column gas chromatography-negative-ion chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of (+)- and (-)-nilvadipine in human plasma using chiral stationary-phase liquid chromatography and gas chromatography-mass spectrometry, and a preliminary pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tlcstandards.com [tlcstandards.com]

Synthesis and Characterization of Nilvadipine-d4: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Nilvadipine-d4, a deuterated analog of the calcium channel blocker Nilvadipine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a proposed synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and cerebrovascular disorders. Isotopic labeling of pharmaceuticals, such as with deuterium, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism and potentially improved pharmacokinetic properties. This compound, with deuterium atoms on the isopropyl group, is a valuable tool for such investigations.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a Hantzsch pyridine synthesis, a classic method for the preparation of dihydropyridine derivatives. This approach involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. In this proposed synthesis, the deuterium labels are introduced through the use of a deuterated β-ketoester.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound via the Hantzsch pyridine synthesis.

Experimental Protocol

Step 1: Synthesis of Isopropyl-d7 acetoacetate

-

To a solution of diketene in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add Isopropanol-d7 dropwise in the presence of a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to yield Isopropyl-d7 acetoacetate.

Step 2: Hantzsch Synthesis of this compound

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde, methyl 3-aminocrotonate, and Isopropyl-d7 acetoacetate in a suitable solvent such as ethanol or methanol.

-

Reflux the reaction mixture for 24-48 hours.

-

Monitor the formation of the product by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following sections detail the analytical methods and present the data in a structured format.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Physical and Chemical Properties

| Parameter | Result |

| Appearance | Pale Yellow Solid |

| Solubility | Soluble in DMSO, Methanol |

| Molecular Formula | C₁₉H₁₇D₇N₂O₆ |

| Molecular Weight | 393.44 |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is a critical tool for confirming the structure and the location of the deuterium labels. The absence of signals corresponding to the isopropyl protons confirms successful deuteration.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.99 | d, J=8.1 Hz | 1H | Ar-H |

| 7.55 | t, J=7.5 Hz | 1H | Ar-H |

| 7.42 | t, J=7.8 Hz | 1H | Ar-H |

| 7.30 | d, J=7.6 Hz | 1H | Ar-H |

| 5.82 | s | 1H | Ar-CH |

| 3.55 | s | 3H | OCH₃ |

| 2.29 | s | 3H | CH₃ |

| 2.25 | s | 3H | CH₃ |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound and the incorporation of seven deuterium atoms.

| Parameter | Result |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole |

| Observed m/z | 394.2 [M+H]⁺ |

| Expected m/z | 394.21 |

Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

| Parameter | Result |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water gradient |

| Detection | UV at 254 nm |

| Purity | >99% |

Conclusion

This technical guide has outlined a proposed synthetic route and a comprehensive characterization workflow for this compound. The presented data confirms the successful synthesis and high purity of the deuterated compound. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the study of Nilvadipine metabolism and pharmacokinetics, facilitating the use of this stable isotope-labeled standard in their investigations.

An In-depth Technical Guide to the Physical and Chemical Properties of Nilvadipine-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of Nilvadipine-d4, a deuterated analog of the calcium channel blocker Nilvadipine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its fundamental characteristics, analytical methodologies, and mechanism of action.

Introduction to this compound

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantitative analysis of Nilvadipine in biological matrices.[3] The substitution of four hydrogen atoms with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the parent drug in mass spectrometry-based assays.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the deuterated form, other properties are derived from the non-deuterated parent compound, Nilvadipine, and are expected to be very similar.

| Property | Value | Reference |

| Chemical Name | (±)-Nilvadipine-d4 | [4] |

| CAS Number | 2928067-26-7 | [4] |

| Molecular Formula | C₁₉H₁₅D₄N₃O₆ | [4] |

| Molecular Weight | 389.4 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 148-150°C (for Nilvadipine) | [6] |

| Solubility | Soluble in DMF, DMSO, and Methanol. Insoluble in water. | [4][5][7] |

| Storage Temperature | -20°C | [4] |

| Canonical SMILES | CC1=C(C(OC(C)C)=O)C(C2=C([2H])C(--INVALID-LINK--=O)=C([2H])C([2H])=C2[2H])C(C(OC)=O)=C(C#N)N1 | [4] |

Mechanism of Action: Calcium Channel Blockade

Nilvadipine exerts its therapeutic effects by blocking L-type calcium channels, which are predominantly found in vascular smooth muscle cells.[1][2] This inhibition prevents the influx of extracellular calcium ions, a critical step in muscle contraction. The reduced intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation, decreased peripheral resistance, and a subsequent lowering of blood pressure.[1][8]

The signaling pathway is illustrated in the diagram below.

References

- 1. What is Nilvadipine used for? [synapse.patsnap.com]

- 2. Nilvadipine: profile of a new calcium antagonist. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of nilvadipine in human plasma by capillary column gas chromatography-negative-ion chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. apexbt.com [apexbt.com]

- 6. Nilvadipine CAS#: 75530-68-6 [m.chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

Navigating the Nuances of Nilvadipine-d4: An In-depth Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Nilvadipine-d4, a deuterated analog of the dihydropyridine calcium channel blocker, Nilvadipine. Focusing on isotopic purity and chemical stability, this document offers detailed experimental methodologies, data presentation, and visual representations of key biological and analytical pathways to support researchers and drug development professionals in their work with this important compound.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. This is crucial for applications such as internal standards in quantitative bioanalysis and for mechanistic studies where the kinetic isotope effect is leveraged.

Quantitative Data Summary

The isotopic purity of this compound is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific Certificate of Analysis for a single batch is not universally available, the following table represents typical specifications for a high-quality batch of this compound, based on data for analogous deuterated pharmaceutical standards.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Deuterium Incorporation | ||

| d0 | ≤1% | Mass Spectrometry |

| d1-d3 | ≤5% | Mass Spectrometry |

| d4 | ≥94% | Mass Spectrometry |

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic purity of this compound using High-Resolution Mass Spectrometry (HRMS).

Objective: To quantify the distribution of deuterated isotopologues (d0-d4) in a sample of this compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

Liquid Chromatography (LC) system

Reagents and Materials:

-

This compound sample

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid (or other suitable modifier)

-

Appropriate LC column (e.g., C18)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

-

LC-MS Analysis:

-

Inject the prepared sample onto the LC-MS system.

-

Perform a chromatographic separation to ensure that this compound is free from any co-eluting impurities.

-

Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecules of each isotopologue:

-

d0 (unlabeled Nilvadipine): [M+H]⁺

-

d1: [M+H+1]⁺

-

d2: [M+H+2]⁺

-

d3: [M+H+3]⁺

-

d4 (fully deuterated): [M+H+4]⁺

-

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

Workflow for Isotopic Purity Determination

Stability of this compound

The stability of a deuterated compound is a measure of its resistance to chemical degradation under various environmental conditions. Dihydropyridine compounds, including Nilvadipine, are known to be susceptible to degradation, particularly through oxidation and photodegradation.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Based on studies of Nilvadipine and other dihydropyridines, the following degradation pathways are expected for this compound.

| Stress Condition | Expected Degradation Pathway | Primary Degradation Product |

| Acidic Hydrolysis | Minimal degradation expected. | - |

| Alkaline Hydrolysis | Hydrolysis of the ester groups. | Carboxylic acid derivatives. |

| Oxidative (H₂O₂) | Oxidation of the dihydropyridine ring. | Pyridine analog. |

| Photolytic (UV/Vis) | Aromatization of the dihydropyridine ring. | Pyridine analog. |

| Thermal | Generally stable, but degradation can occur at high temperatures in the presence of humidity. | Pyridine analog. |

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a general stability-indicating HPLC method for assessing the stability of this compound.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents and Materials:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Phosphate buffer components (e.g., potassium dihydrogen phosphate)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

-

Hydrogen peroxide (30%)

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time. Neutralize before injection.

-

Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize before injection.[1]

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.

-

Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified time.

HPLC Method:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 238 nm

-

Injection Volume: 10 µL

Procedure:

-

Analyze the stressed samples alongside an unstressed control sample using the developed HPLC method.

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Workflow

Mechanism of Action: L-Type Calcium Channel Blockade

Nilvadipine exerts its therapeutic effects by blocking L-type voltage-gated calcium channels. Understanding this signaling pathway is essential for contextualizing its pharmacological activity.

Signaling Pathway Diagram

This guide provides a foundational understanding of the isotopic purity and stability of this compound. The presented protocols and workflows offer a starting point for researchers to develop and validate their own analytical methods for this compound. Adherence to rigorous analytical practices is paramount to ensure the quality and reliability of data generated using this compound.

References

Pharmacological Profile of Nilvadipine and Its Metabolites: A Technical Guide

Abstract

Nilvadipine is a potent dihydropyridine calcium channel blocker utilized in the management of hypertension and angina.[1][2] Its pharmacological activity is primarily derived from its high affinity and selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4] This guide provides an in-depth overview of the pharmacological profile of nilvadipine and its metabolites, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. Quantitative data are presented in tabular format, and key experimental methodologies and signaling pathways are described and visualized.

Pharmacodynamics

Mechanism of Action

Nilvadipine exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac cells.[1][2] By physically blocking these channels, nilvadipine reduces the intracellular calcium concentration, which in turn inhibits the contractile processes of smooth muscle cells.[1] This leads to relaxation of the arterial vessels, causing vasodilation.[5] The consequence of this vasodilation is a decrease in total peripheral resistance, leading to a reduction in systemic blood pressure and afterload.[1]

Compared to the prototype dihydropyridine, nifedipine, nilvadipine exhibits a longer duration of action and a 4- to 16-fold greater vasodilatory potency, with less associated cardiodepression.[3] It demonstrates high vascular selectivity, with a vascular/cardiac efficacy ratio of 251, which is approximately 9-10 times higher than that of nifedipine.[3] In therapeutic doses, nilvadipine does not exert negative inotropic, chronotropic, or dromotropic effects.[3]

Signaling Pathway

The primary signaling pathway for nilvadipine's vasodilatory effect is the direct blockade of L-type calcium channels, which reduces intracellular calcium levels and prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to smooth muscle relaxation.

References

- 1. Plasma protein binding of nilvadipine, a new dihydropyridine calcium antagonist, in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nilvadipine in mild to moderate Alzheimer disease: A randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nilvadipine: profile of a new calcium antagonist. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypertension drug may slow down Alzheimer's in patients - Youth Darpan [youthdarpan.com]

- 5. Metabolism of nilvadipine, a new dihydropyridine calcium antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, application, and advantages of deuterated internal standards in pharmaceutical analysis. It offers detailed experimental protocols, quantitative data comparisons, and visual workflows to illustrate the critical role these molecules play in ensuring the accuracy, precision, and robustness of bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls (QC) to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to ionization—without interfering with its measurement. While structurally similar molecules (analogs) have been used, deuterated standards have emerged as the "gold standard" due to their superior ability to compensate for analytical variability.

The Deuterated Advantage: Mitigating Matrix Effects

The primary advantage of a deuterated internal standard is its near-identical physicochemical properties to the analyte of interest. This similarity ensures that the IS and the analyte behave almost identically during sample extraction and chromatographic separation. Most importantly, they co-elute, meaning they experience the same localized matrix effects at the same time in the mass spectrometer's ion source. This co-elution is crucial for correcting signal suppression or enhancement caused by interfering compounds in the biological matrix (e.g., plasma, urine), leading to a more accurate and precise analyte-to-IS response ratio.

The logical basis for this superiority is illustrated in the diagram below.

Synthesis and Quality Control

Deuterated standards are synthesized by replacing one or more hydrogen atoms on the analyte molecule with deuterium, a stable, heavy isotope of hydrogen. It is critical that the deuterium label is placed on a part of the molecule that is not metabolically active to prevent in-vivo H/D exchange. The quality of the deuterated standard is paramount for assay performance. Key quality attributes include:

-

Isotopic Purity: The percentage of the deuterated standard that is fully deuterated. High isotopic purity is necessary to prevent contribution to the analyte signal.

-

Chemical Purity: The standard must be free from non-deuterated analyte and other impurities that could interfere with the assay.

-

Stability: The deuterium label must be stable and not exchange back to hydrogen under storage or analytical conditions.

Quantitative Performance: Deuterated vs. Analog IS

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, significantly improves assay performance compared to using a structural analog. The data below summarizes typical improvements in key bioanalytical validation parameters.

| Parameter | Structural Analog IS | Deuterated IS | Justification |

| Recovery (%) | 75 - 85% (Variable) | 80 - 90% (Consistent) | Deuterated IS more closely tracks analyte loss during extraction. |

| Matrix Effect (%) | 70 - 110% | 95 - 105% | Co-elution ensures both analyte and IS are equally affected by suppression or enhancement. |

| Precision (%CV) | < 15% | < 5% | Superior correction for variability leads to lower coefficient of variation. |

| Accuracy (%Bias) | ± 15% | ± 5% | More reliable signal ratio provides a truer measure of the analyte concentration. |

Standard Workflow for Bioanalytical Assays

The integration of a deuterated internal standard is a cornerstone of modern quantitative bioanalytical workflows. The process ensures that from the very first step of sample preparation, any potential variability is controlled and corrected for.

Detailed Experimental Protocol: Example Assay

This section provides a representative protocol for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterated standard, "DrugX-d4."

1. Materials and Reagents:

-

DrugX and DrugX-d4 reference standards

-

Human plasma (K2EDTA)

-

Methanol, Acetonitrile (HPLC Grade)

-

Formic Acid

-

Water (Ultrapure)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve DrugX and DrugX-d4 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the DrugX stock solution in 50:50 acetonitrile/water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of DrugX-d4 at 100 ng/mL.

3. Sample Preparation (SPE):

-

Aliquoting: Pipette 100 µL of plasma samples, calibrators, or QCs into a 96-well plate.

-

IS Spiking: Add 25 µL of the DrugX-d4 working solution (100 ng/mL) to all wells except for the blank matrix.

-

Pre-treatment: Add 200 µL of 0.1% formic acid in water to all wells and vortex.

-

SPE Cartridge Conditioning: Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated samples onto the SPE plate.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and IS with 1 mL of methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 acetonitrile/water.

4. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.

-

MRM Transitions:

-

DrugX: e.g., Q1 450.2 -> Q3 310.1

-

DrugX-d4: e.g., Q1 454.2 -> Q3 314.1

-

5. Data Analysis:

-

Integrate the peak areas for both DrugX and DrugX-d4 MRM transitions.

-

Calculate the peak area ratio (DrugX / DrugX-d4).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of DrugX in unknown samples and QCs from the regression equation.

Potential Challenges and Regulatory Considerations

While deuterated standards are highly effective, users must be aware of potential pitfalls. A significant consideration is the "isotopic effect," where the C-D bond is stronger than the C-H bond, which can sometimes lead to slight differences in chromatographic retention times or fragmentation patterns between the analyte and the IS. Therefore, it is crucial to ensure that the degree of deuterium substitution does not alter the chromatographic behavior significantly.

From a regulatory perspective, agencies like the FDA expect thorough validation of bioanalytical methods. This includes demonstrating the purity of the internal standard and ensuring it does not contain unacceptable levels of the unlabeled analyte, which could compromise the accuracy of measurements at the lower limit of quantification (LLOQ).

In-Depth Technical Guide to Nilvadipine-d4: Sourcing, Analysis, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nilvadipine-d4, a deuterated analog of the calcium channel blocker Nilvadipine. The information is curated for researchers and professionals in drug development, offering insights into sourcing, analytical methodologies, and key technical data.

This compound Supplier Landscape

This compound is a specialized research chemical. Below is a summary of potential suppliers. It is recommended to contact these suppliers directly for current availability, pricing, and to request a lot-specific Certificate of Analysis.

| Supplier Name | Website | Notes |

| TLC Pharmaceutical Standards | --INVALID-LINK-- | Lists this compound (N-089002) and related compounds. A Certificate of Analysis may be available upon request. |

| Clinivex | --INVALID-LINK-- | Offers Nilvadipine-d7 and a wide range of deuterated standards. Inquire for this compound availability. |

Representative Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a chemical standard. While a specific CoA for a particular lot of this compound must be obtained from the supplier, the following table represents typical data found on such a document.

| Test | Specification | Method | Representative Results |

| Identity | |||

| ¹H NMR | Conforms to structure | ¹H NMR Spectroscopy | Conforms |

| Mass Spectrum | Conforms to structure | Mass Spectrometry (MS) | Conforms |

| Purity | |||

| Purity by HPLC | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) | 99.5% |

| Chemical Purity by ¹H NMR | ≥ 98.0% | Quantitative ¹H NMR (qNMR) | 99.2% |

| Isotopic Purity | |||

| Deuterium Incorporation | ≥ 99% | Mass Spectrometry | 99.6% at 4 specified positions |

| Physical Properties | |||

| Appearance | White to off-white solid | Visual Inspection | Off-white solid |

| Melting Point | Report value | Melting Point Apparatus | 158-162 °C |

| Residual Solvents | |||

| As per USP <467> | Meets USP <467> requirements | Gas Chromatography (GC) | < 0.5% total solvents |

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis of this compound. Below are representative protocols for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of this compound.

| Parameter | Description |

| Instrumentation | HPLC system with a UV detector. |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |

| Mobile Phase | A gradient of Acetonitrile and Water (e.g., starting with 60% Acetonitrile, ramping to 90% over 15 minutes). |

| Flow Rate | 1.0 mL/min. |

| Detection | UV at 237 nm. |

| Injection Volume | 10 µL. |

| Sample Preparation | Dissolve an accurately weighed quantity of this compound in methanol to obtain a concentration of about 0.1 mg/mL.[1] Dilute with the mobile phase as needed. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Isotopic Purity

This method can be used to confirm the identity and determine the isotopic enrichment of this compound. A deuterated analog of nilvadipine can serve as an internal standard in quantitative analyses.[2]

| Parameter | Description |

| Instrumentation | Gas chromatograph coupled to a mass spectrometer. |

| Column | Fused-silica capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate. |

| Injector Temperature | 250 °C. |

| Oven Program | Start at 180 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes. |

| Mass Spectrometer | Electron ionization (EI) or negative-ion chemical ionization (NICI) mode.[2] For NICI, methane can be used as the reagent gas.[2] |

| Ions to Monitor (SIM) | For this compound, monitor the molecular ion and key fragments. The specific m/z values will be higher than non-deuterated Nilvadipine (m/z 385.13) depending on the number of deuterium atoms. For example, for a d4 analog, the molecular ion would be around m/z 389.15. |

| Sample Preparation | Dissolve the sample in a suitable solvent like methanol or a benzene-n-hexane mixture.[2] |

Synthesis and Mechanism of Action

Synthesis of Nilvadipine

Nilvadipine is synthesized via the Hantzsch dihydropyridine synthesis. This is a multi-component reaction involving an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), another active methylene compound (isopropyl 2-cyanoacetate), and ammonia.

Caption: Hantzsch synthesis of Nilvadipine.

Mechanism of Action: L-Type Calcium Channel Blockade

Nilvadipine functions by blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle cells.[3][4] This blockade inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.

Caption: Nilvadipine's mechanism of action.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a this compound sample.

Caption: Workflow for this compound analysis.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Determination of nilvadipine in human plasma by capillary column gas chromatography-negative-ion chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nilvadipine | C19H19N3O6 | CID 4494 - PubChem [pubchem.ncbi.nlm.nih.gov]

Nilvadipine's Therapeutic Potential in Alzheimer's Disease: A Technical Guide

Introduction

Nilvadipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension, has garnered significant interest for its potential disease-modifying effects in Alzheimer's disease (AD).[1][2] Preclinical studies have suggested a multifaceted mechanism of action, including the reduction of amyloid-beta (Aβ) production, enhancement of Aβ clearance, anti-inflammatory properties, and beneficial effects on tau pathology.[1][3][4] These promising preclinical findings led to the large-scale, phase III clinical trial, NILVAD, aimed at evaluating the efficacy of nilvadipine in slowing cognitive decline in individuals with mild to moderate AD.[1][3] This technical guide provides a comprehensive overview of the current evidence, detailing the experimental protocols of key studies, presenting quantitative data in a structured format, and visualizing the proposed mechanisms and experimental workflows.

Mechanism of Action

Nilvadipine's primary pharmacological action is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2] In the context of Alzheimer's disease, its potential therapeutic effects are thought to extend beyond its antihypertensive properties.[1]

Preclinical Evidence:

In vitro and in vivo animal studies have elucidated several potential neuroprotective mechanisms:

-

Amyloid-Beta Regulation: Nilvadipine has been shown to reduce the production of Aβ40 and Aβ42 in vitro.[5] Furthermore, in transgenic mouse models of AD, it has been demonstrated to decrease soluble brain Aβ levels and reduce overall Aβ plaque burden by approximately 40% to 50%.[5][6] This is hypothesized to occur through the facilitation of Aβ clearance across the blood-brain barrier (BBB).[6][7] Studies have shown that nilvadipine treatment leads to increased plasma Aβ levels, suggesting an enhanced efflux from the brain.[5][6]

-

Tau Pathology: Preclinical research indicates that nilvadipine may have anti-tau activity, including the reduction of tau hyperphosphorylation.[1][4][8]

-

Cerebral Blood Flow: In transgenic mouse models of AD, which exhibit reduced cerebral blood flow (CBF), nilvadipine treatment restored cortical perfusion to levels comparable to control animals.[9] It has also been shown to inhibit Aβ-induced vasoconstriction in isolated arteries.[9]

-

Neuroinflammation: Nilvadipine has demonstrated anti-inflammatory properties, potentially through the inhibition of spleen tyrosine kinase (Syk).[8][10]

Clinical Evidence: The NILVAD Trial

The NILVAD trial was a large-scale, 18-month, randomized, placebo-controlled, double-blind, phase III clinical trial designed to assess the efficacy of nilvadipine in slowing the rate of cognitive decline in patients with mild to moderate Alzheimer's disease.[1][3]

Experimental Protocol: NILVAD Trial

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 23 academic centers across nine European countries.[1][3][11]

-

Participants: 511 eligible participants (out of 577 screened) with mild to moderate probable Alzheimer's disease, according to the NINCDS-ADRDA criteria.[1][3][12] Participants were over 50 years of age.[1][12]

-

Intervention: Participants were randomized to receive either 8 mg of sustained-release nilvadipine (n=253) or a matching placebo (n=258) once daily for 78 weeks.[1][3][11]

-

Primary Outcome Measures: The co-primary outcomes were the change in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 12 (ADAS-Cog 12) and the Clinical Dementia Rating Scale sum of boxes (CDR-sb).[1][11]

-

Secondary Outcome Measures: The Disability Assessment for Dementia (DAD) was a key secondary outcome measure.[11]

-

Assessments: Participants underwent assessments at baseline and at weeks 6, 13, 26, 39, 52, 65, and 78.[11]

Quantitative Data from the NILVAD Trial

The primary analysis of the NILVAD trial failed to demonstrate a statistically significant benefit of nilvadipine on the co-primary outcomes in the overall population of patients with mild to moderate Alzheimer's disease.[1]

| Outcome Measure | Timepoint | Placebo Group (Mean Change from Baseline [95% CI]) | Nilvadipine Group (Mean Change from Baseline [95% CI]) | p-value |

| ADAS-Cog 12 | 13 weeks | 0.79 (-0.07 to 1.64) | 0.88 (0.02 to 1.74) | 0.465 (for the overall treatment effect) |

| 52 weeks | 6.41 (5.33 to 7.49) | 5.75 (4.66 to 6.85) | ||

| 78 weeks | 9.63 (8.33 to 10.93) | 9.41 (8.09 to 10.73) |

Table 1: Change from Baseline in ADAS-Cog 12 Scores in the NILVAD Trial.[1]

Exploratory analyses of secondary outcomes, including the CDR-sb and the Disability Assessment for Dementia, also showed no substantial effects.[1] However, a subgroup of patients with only mild symptoms of the disease did show a slower decline in memory.[13][14] Further exploratory post-hoc analyses suggested that in patients with very mild AD (MMSE ≥ 25), nilvadipine treatment was associated with less cognitive decline on the ADAS-Cog 12 and the AD Composite Score (ADCOMS) compared to placebo.[10] Conversely, in patients with moderate AD (MMSE < 20), nilvadipine was associated with a greater cognitive decline.[10]

Safety and Tolerability

Nilvadipine was generally safe and well-tolerated.[1] The number of mortalities was similar between the nilvadipine (3) and placebo (4) groups.[1] However, there were higher numbers of adverse events (1,129 vs. 1,030) and serious adverse events (146 vs. 101) in the nilvadipine group compared to the placebo group.[1]

Cerebral Blood Flow Sub-study

A sub-study of the NILVAD trial investigated the effects of nilvadipine on cerebral blood flow (CBF) in a smaller cohort of participants.[13][15]

Experimental Protocol: CBF Sub-study

-

Study Design: A randomized, double-blind, placebo-controlled study.[15][16]

-

Participants: 44 participants with mild to moderate Alzheimer's disease were randomly assigned to receive either nilvadipine (n=22) or a placebo (n=22) for six months.[13][15]

-

Intervention: Treatment with either nilvadipine or a placebo for six months.[13]

-

Primary Outcome Measure: Change in cerebral blood flow measured using arterial spin labeling magnetic resonance imaging (ASL-MRI).[15][16]

-

Assessments: CBF was measured at the start of the study and after six months.[13]

Quantitative Data from the CBF Sub-study

The sub-study revealed a significant increase in blood flow to the hippocampus in the nilvadipine group compared to the placebo group.[13][15]

| Brain Region | Change in CBF in Nilvadipine Group (mL/100 g per minute [95% CI]) | p-value |

| Left Hippocampus | +24.4 (4.3 to 44.5) | 0.02 |

| Right Hippocampus | +20.1 (-0.6 to 40.8) | 0.06 |

| Whole-brain gray-matter | +5.4 (-6.4 to 17.2) | 0.36 |

| Posterior Cingulate Cortex | +5.2 (-16.5 to 27.0) | 0.63 |

Table 2: Change in Cerebral Blood Flow after 6 Months of Nilvadipine Treatment.[15][16]

This represented an approximately 20% increase in hippocampal CBF in the nilvadipine group.[13] Blood flow to other regions of the brain remained unchanged in both groups. The nilvadipine treatment also led to a significant reduction in systolic blood pressure of 11.5 mm Hg.[13][15]

Cerebrospinal Fluid Biomarkers

A subset of samples from the NILVAD trial (n=55) were analyzed for cerebrospinal fluid (CSF) biomarkers.[10] The results suggested that the effects of nilvadipine on CSF biomarkers may be dependent on the baseline severity of the disease.[10] In patients with mild AD, nilvadipine treatment was associated with an increase in the Aβ42/Aβ40 ratio, whereas in moderate AD, this ratio decreased compared to placebo.[10] Furthermore, in the moderate AD group, levels of p-tau, total tau, neurogranin, and YKL-40 increased in those treated with nilvadipine.[10]

Visualizations

Proposed Signaling Pathway of Nilvadipine in Alzheimer's Disease

Caption: Proposed multimodal mechanism of action of nilvadipine in Alzheimer's disease.

NILVAD Clinical Trial Workflow

Caption: Workflow of the NILVAD Phase III clinical trial.

Logical Relationship of Nilvadipine's Effects

Caption: Logical relationship between nilvadipine's mechanisms and clinical outcomes.

Conclusion

Nilvadipine has demonstrated a range of promising therapeutic actions in preclinical models of Alzheimer's disease, including effects on amyloid-beta and tau pathology, neuroinflammation, and cerebral blood flow. However, the pivotal Phase III NILVAD trial did not show a significant benefit of nilvadipine on cognitive decline in the overall population of individuals with mild to moderate AD.

Despite the negative primary outcome of the NILVAD trial, intriguing findings from a cerebral blood flow sub-study and post-hoc analyses of the main trial data suggest that nilvadipine may have some beneficial effects in the very early stages of the disease. The observed 20% increase in hippocampal blood flow is a notable physiological effect that warrants further investigation.[13][14] The differential cognitive and biomarker responses based on baseline disease severity highlight the complexity of Alzheimer's disease and the potential need for targeted therapeutic strategies in specific patient populations.[10] Future research may focus on elucidating the clinical relevance of the increased cerebral blood flow and exploring the potential of nilvadipine or similar compounds as a preventive or early-stage intervention in Alzheimer's disease.

References

- 1. Nilvadipine in mild to moderate Alzheimer disease: A randomised controlled trial | PLOS Medicine [journals.plos.org]

- 2. What is Nilvadipine used for? [synapse.patsnap.com]

- 3. Nilvadipine in mild to moderate Alzheimer disease: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nilvadipine in mild to moderate Alzheimer disease: A randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Selective Antihypertensive Dihydropyridines Lower Aβ Accumulation by Targeting both the Production and the Clearance of Aβ across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective dihydropyiridine compounds facilitate the clearance of β-amyloid across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment With Nilvadipine Mitigates Inflammatory Pathology and Improves Spatial Memory in Aged hTau Mice After Repetitive Mild TBI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nilvadipine antagonizes both Abeta vasoactivity in isolated arteries, and the reduced cerebral blood flow in APPsw transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Influence of Baseline Alzheimer's Disease Severity on Cognitive Decline and CSF Biomarkers in the NILVAD Trial [frontiersin.org]

- 11. bmjopen.bmj.com [bmjopen.bmj.com]

- 12. NILVAD protocol: a European multicentre double-blind placebo-controlled trial of nilvadipine in mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypertension Drug Increases Hippocampal Blood Flow in Patients with Alzheimer’s Disease | Sci.News [sci.news]

- 14. Hypertension drug improves brain blood flow in Alzheimer's study - Juta MedicalBrief [medicalbrief.co.za]

- 15. ahajournals.org [ahajournals.org]

- 16. Effects of Nilvadipine on Cerebral Blood Flow in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro and In Vivo Studies of Nilvadipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine, a dihydropyridine calcium channel blocker, has long been utilized for the management of hypertension.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] Beyond its cardiovascular applications, a growing body of preclinical and clinical research has illuminated the neuroprotective potential of Nilvadipine, particularly in the context of Alzheimer's disease.[5][6][7] This has sparked considerable interest in its pleiotropic effects, including the modulation of amyloid-beta (Aβ) pathology, tau hyperphosphorylation, neuroinflammation, and cerebral blood flow.[1][6][7]

This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that have defined our current understanding of Nilvadipine's multifaceted pharmacological profile. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into experimental methodologies, quantitative data, and the intricate signaling pathways influenced by this compound.

Core Mechanisms and Signaling Pathways

Nilvadipine's therapeutic effects extend beyond simple calcium channel blockade. Preclinical studies have identified at least two critical signaling pathways that are modulated by Nilvadipine: the Spleen Tyrosine Kinase (Syk) pathway and the Glycogen Synthase Kinase-3 beta (GSK-3β) pathway.

Spleen Tyrosine Kinase (Syk) Inhibition

Recent evidence suggests that Nilvadipine can inhibit the activity of Spleen Tyrosine Kinase (Syk), a key regulator of neuroinflammation.[8] In the context of neurodegenerative diseases, activated microglia can contribute to neuronal damage. Syk plays a crucial role in mediating the inflammatory response in these immune cells of the brain.[1] By inhibiting Syk, Nilvadipine can suppress the production of pro-inflammatory cytokines, thereby exerting a neuroprotective effect.[8]

Modulation of GSK-3β Activity

Glycogen Synthase Kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[9][10] Nilvadipine has been shown to modulate GSK-3β activity, leading to a reduction in tau phosphorylation.[9] The precise mechanism involves the activation of Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3β.[9] This leads to a decrease in the phosphorylation of tau at pathological sites.

In Vitro Studies

A variety of in vitro models have been employed to dissect the cellular and molecular mechanisms of Nilvadipine's action. These studies have provided crucial data on its effects on neuronal cells, microglia, and vascular smooth muscle cells.

Neuroprotective Effects in Neuronal Cell Lines

Studies utilizing human neuroblastoma cell lines, such as SH-SY5Y, have been instrumental in demonstrating Nilvadipine's ability to protect against amyloid-beta induced toxicity.[11][12][13]

Experimental Protocol: MTT Assay for Cell Viability in SH-SY5Y Cells

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[14]

-

Treatment: Cells are pre-treated with various concentrations of Nilvadipine for a specified period (e.g., 1 hour) before the addition of amyloid-beta oligomers (e.g., 10 µM Aβ1-42) for 24-48 hours.[13]

-

MTT Assay:

-

The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Anti-inflammatory Effects in Microglia

The anti-inflammatory properties of Nilvadipine have been investigated using microglial cell lines like BV-2 and primary microglia cultures.[15][16] These studies typically involve stimulating the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.[15]

Experimental Protocol: Nitric Oxide (NO) Assay in BV-2 Microglia

-

Cell Culture: BV-2 cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2.5 x 10⁴ cells/well and allowed to adhere overnight.[17][18]

-

Treatment: Cells are pre-incubated with different concentrations of Nilvadipine for 1 hour before stimulation with LPS (1 µg/mL) for 24-48 hours.[15][17]

-

Griess Assay:

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

Experimental Protocol: Cytokine Measurement by ELISA

-

Sample Collection: Culture supernatants from treated and untreated microglial cells are collected.

-

ELISA Procedure:

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β) are used according to the manufacturer's instructions.

-

This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for colorimetric detection.[20]

-

-

Data Analysis: The concentration of the cytokine in the samples is calculated based on a standard curve.

Effects on Vascular Smooth Muscle Cells

The primary cardiovascular effect of Nilvadipine is mediated through its action on vascular smooth muscle cells (VSMCs). In vitro studies using primary cultures of rat aortic smooth muscle cells have been used to investigate its effects on cell proliferation.[21][22]

Experimental Protocol: VSMC Proliferation Assay (MTT)

-

Cell Isolation and Culture: VSMCs are isolated from the thoracic aorta of rats and cultured in a suitable medium.[22]

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of Nilvadipine in the presence of a mitogen, such as platelet-derived growth factor (PDGF), to stimulate proliferation.

-

MTT Assay: The MTT assay is performed as described above for SH-SY5Y cells to assess cell viability, which in this context reflects proliferation.[23][24]

In Vivo Studies

Animal models, particularly transgenic mouse models of Alzheimer's disease, have been crucial in evaluating the therapeutic potential of Nilvadipine in a complex biological system.

Alzheimer's Disease Mouse Models

-

Tg APPsw (Tg2576) Mice: These mice overexpress a mutant form of the human amyloid precursor protein (APP) with the Swedish mutation, leading to the age-dependent development of amyloid plaques.[2][25][26]

-

P301S Tau Transgenic Mice: These mice express a mutant form of human tau protein found in frontotemporal dementia, leading to the development of tau pathology.[8][27]

Experimental Protocol: Drug Administration in AD Mouse Models

-

Route of Administration: Oral gavage is a common method for administering Nilvadipine to mice.[28]

-

Dosage and Duration: Dosages can vary, but studies have used regimens such as daily administration for several weeks or months. For example, a 2-week or 7-month treatment period has been reported in Tg APPsw mice.[2][25]

Assessment of Efficacy

Cerebral Blood Flow Measurement

-

Laser Doppler Imaging: This technique is used to measure regional cerebral blood flow (CBF) in real-time. A probe is placed on the thinned skull of the anesthetized mouse to monitor blood flow in the underlying cortex.[2]

-

Autoradiography: This method involves the intravenous injection of a radiolabeled tracer (e.g., [¹⁴C]-iodoantipyrine) and subsequent analysis of brain sections to quantify regional CBF.

Behavioral Testing

Various behavioral tests are used to assess cognitive function in mouse models, including the Morris water maze for spatial learning and memory.

Histological and Biochemical Analysis

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ and phosphorylated tau to visualize and quantify plaque and tangle pathology.

-

ELISA: Brain homogenates are analyzed by ELISA to quantify the levels of soluble and insoluble Aβ peptides.

-

Western Blotting: Protein extracts from brain tissue are analyzed by Western blotting to measure the levels of total and phosphorylated tau, as well as other proteins of interest in relevant signaling pathways.

Experimental Workflow for In Vivo Studies

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro and in vivo studies of Nilvadipine.

| In Vitro Study | Cell Type | Assay | Endpoint | Nilvadipine Effect | Reference |

| Neuroprotection | SH-SY5Y | MTT | Cell Viability vs. Aβ | Increased cell viability | [11][12][13] |

| Anti-inflammation | BV-2 Microglia | Griess Assay | Nitric Oxide Production | Decreased NO levels | [15][17] |

| Anti-inflammation | Primary Microglia | ELISA | TNF-α, IL-1β Release | Decreased cytokine levels | [29][30][31] |

| Vasodilation | Rat Aortic Smooth Muscle Cells | MTT | Cell Proliferation | Inhibition of proliferation | [21][23] |

| In Vivo Study | Animal Model | Parameter | Measurement Technique | Nilvadipine Effect | Reference |

| Alzheimer's Disease | Tg APPsw Mice | Cerebral Blood Flow | Laser Doppler Imaging | Restored cortical perfusion | [2][25] |

| Alzheimer's Disease | Tg APPsw Mice | Amyloid-β Levels | ELISA | Reduced brain Aβ accumulation | [4] |

| Alzheimer's Disease | P301S Tau Mice | Tau Phosphorylation | Western Blot | Reduced tau hyperphosphorylation | [8] |

| Neuroinflammation | r-mTBI Mice | Microgliosis | Immunohistochemistry | Decreased microglial activation | [8] |

| Cognition | Aged hTau r-mTBI Mice | Spatial Memory | Behavioral Testing | Improved spatial memory | [32] |

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the multifaceted pharmacological profile of Nilvadipine, extending far beyond its established role as a calcium channel blocker. Its ability to modulate key pathological processes in neurodegenerative diseases, including amyloid-beta and tau pathologies, neuroinflammation, and cerebral blood flow, underscores its potential as a repurposed therapeutic for conditions like Alzheimer's disease. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for the scientific community to further explore and build upon these promising findings. Future research should continue to elucidate the intricate molecular mechanisms underlying Nilvadipine's effects and to optimize its therapeutic application for neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. The spleen tyrosine kinase (Syk) regulates Alzheimer amyloid-β production and Tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nilvadipine suppresses inflammation via inhibition of P-SYK and restores spatial memory deficits in a mouse model of repetitive mild TBI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Implications of Glycogen Synthase Kinase-3-Mediated Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Integrative Study on Inhibitory Effects of Pentapeptides on Polymerization and Cell Toxicity of Amyloid-β Peptide (1–42) [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. peerj.com [peerj.com]

- 15. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medic.upm.edu.my [medic.upm.edu.my]

- 19. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 20. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Azelnidipine inhibits cultured rat aortic smooth muscle cell death induced by cyclic mechanical stretch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Two methods of isolation of rat aortic smooth muscle cells with high yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Nilvadipine antagonizes both Abeta vasoactivity in isolated arteries, and the reduced cerebral blood flow in APPsw transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Ryanodine Receptor Blockade Reduces Amyloid-β Load and Memory Impairments in Tg2576 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Nimodipine inhibits IL-1β release stimulated by amyloid β from microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Treatment With Nilvadipine Mitigates Inflammatory Pathology and Improves Spatial Memory in Aged hTau Mice After Repetitive Mild TBI - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Nilvadipine-d4 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nilvadipine-d4 as an internal standard in the quantitative analysis of nilvadipine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Accurate and precise quantification of nilvadipine in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry. It effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring the reliability of the analytical results.

Physicochemical Properties

| Property | Nilvadipine | This compound |

| Chemical Formula | C₁₉H₁₉N₃O₆ | C₁₉H₁₅D₄N₃O₆ |

| Monoisotopic Mass | 385.1274 g/mol | 389.1526 g/mol |

| Appearance | Pale yellow crystalline powder | Not specified |

| Solubility | Soluble in methanol, ethanol, and acetonitrile | Soluble in methanol, ethanol, and acetonitrile |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of nilvadipine from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

Nilvadipine calibration standards and quality control samples

-

Extraction solvent: n-hexane:ethyl acetate (92.5:7.5, v/v)

-

0.1 M Sodium hydroxide

-

Reconstitution solvent: Acetonitrile:Water (50:50, v/v)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 50 µL of 0.1 M Sodium hydroxide to each tube and vortex. This alkalinizes the sample to a pH of approximately 9.

-

Add 1 mL of the extraction solvent (n-hexane:ethyl acetate) to each tube.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the reconstitution solvent.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nilvadipine | 386.1 | 326.1 | 15 |

| This compound | 390.1 | 330.1 | 15 |

Note: Collision energy may need to be optimized for the specific instrument used.

Data Presentation: Method Validation Summary

The following tables summarize the typical validation parameters for a bioanalytical method for nilvadipine using this compound as an internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.025 - 10 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 0.075 | < 6 | < 6 | 95 - 105 |

| Medium | 0.5 | < 5 | < 5 | 97 - 103 |

| High | 7.5 | < 5 | < 5 | 96 - 104 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Nilvadipine | > 85 | < 15 |

| This compound | > 85 | < 15 |

Table 4: Stability

| Stability Condition | Duration | Stability (% of nominal) |

| Bench-top (Room Temperature) | 4 hours | 95 - 105 |

| Autosampler (4°C) | 24 hours | 96 - 104 |

| Freeze-Thaw Cycles (3 cycles) | -20°C to RT | 94 - 106 |

| Long-term Storage (-80°C) | 30 days | 93 - 107 |

Mandatory Visualizations

Caption: Experimental workflow for the extraction of nilvadipine from plasma.

Caption: Signaling pathway of Nilvadipine in vascular smooth muscle cells.

Application Note: Quantitative Analysis of Nilvadipine in Human Plasma by LC-MS/MS

This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nilvadipine in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension and ischemic heart disease. Accurate and reliable quantification of Nilvadipine in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method that offers high sensitivity and selectivity for Nilvadipine analysis.

Experimental

Materials and Reagents

-

Nilvadipine reference standard

-

Nimodipine (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Water (Ultrapure)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: Shimadzu HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

-

Software: Analyst software for data acquisition and processing

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of Nilvadipine and the internal standard (IS) from human plasma.

Protocol:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (Nimodipine, 1 µg/mL).

-

Vortex for 30 seconds.

-

Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject 10 µL of the sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate in a 70:30 (v/v) ratio.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V.

-

Temperature: 500°C.

-

MRM Transitions:

-

Nilvadipine: m/z 386.2 → 327.2.

-

Nimodipine (IS): m/z 419.2 → 343.2.

-

Method Validation

The method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% |

| Inter-day Precision (%RSD) | ≤ 15% |

| Intra-day Accuracy (%) | 85 - 115% |

| Inter-day Accuracy (%) | 85 - 115% |

| Mean Recovery | > 85% |

| Matrix Effect | Minimal |

| Stability (Freeze-thaw, Short-term, Long-term) | Stable |

Diagrams

Application Note: High-Sensitivity Bioanalytical Method for Nilvadipine in Human Plasma using LC-MS/MS with Nilvadipine-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Nilvadipine in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample preparation and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for analysis. Nilvadipine-d4 is employed as the stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method is validated according to international guidelines and is suitable for pharmacokinetic studies.

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension and cerebrovascular disorders.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2] This method provides a selective and high-throughput approach for the analysis of Nilvadipine in human plasma, addressing the need for a reliable bioanalytical workflow in drug development. The use of a deuterated internal standard, this compound, minimizes potential variability from sample preparation and matrix effects.[3][4]

Experimental

Materials and Reagents

-

Nilvadipine reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-